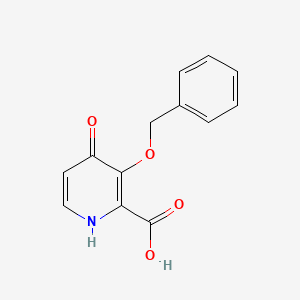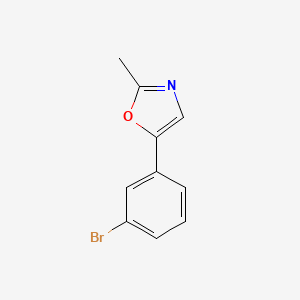
2-Fluoro-3-methylphenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-methylphenyl Isothiocyanate is an organic compound characterized by the presence of a fluorine atom and a methyl group on a phenyl ring, attached to an isothiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methylphenyl Isothiocyanate typically involves the reaction of 2-fluoro-3-methylphenylamine with carbon disulfide in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the compound can be produced through continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-methylphenyl Isothiocyanate can undergo various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form thiocyanates.
Reduction: Reduction reactions can lead to the formation of thioureas.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles and electrophiles under different reaction conditions.
Major Products Formed:
Thiocyanates from oxidation reactions.
Thioureas from reduction reactions.
Substituted phenyl derivatives from substitution reactions.
Scientific Research Applications
2-Fluoro-3-methylphenyl Isothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Fluoro-3-methylphenyl Isothiocyanate exerts its effects involves the interaction with molecular targets and pathways. The isothiocyanate group can react with nucleophiles, leading to the formation of thioureas, which can further interact with biological molecules. The fluorine atom on the phenyl ring can influence the electronic properties of the compound, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Allyl Isothiocyanate
Phenyl Isothiocyanate
3-Fluoro-2-methylphenyl Isothiocyanate
Properties
Molecular Formula |
C8H6FNS |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-fluoro-1-isothiocyanato-3-methylbenzene |
InChI |
InChI=1S/C8H6FNS/c1-6-3-2-4-7(8(6)9)10-5-11/h2-4H,1H3 |
InChI Key |
AKNOKOHJLQFJBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C=S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]hept-5-ene-2-carboxylate](/img/structure/B15334288.png)










![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)

